molecular formula C8H11NO3S B1530631 4-Methyl-2-propoxy-1,3-thiazole-5-carboxylic acid CAS No. 1415719-32-2

4-Methyl-2-propoxy-1,3-thiazole-5-carboxylic acid

Cat. No.: B1530631
CAS No.: 1415719-32-2
M. Wt: 201.25 g/mol
InChI Key: MXRQAWOHYZGYNA-UHFFFAOYSA-N
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Description

4-Methylthiazole-5-carboxylic acid is a heterocyclic compound . It is used as a reagent to synthesize thiazolylimidazolidinone compounds that act as Stearoyl-CoA desaturase-1 (SCD1) inhibitors .


Synthesis Analysis

The synthesis of 4-Methylthiazole-5-carboxylic acid and its derivatives involves various chemical reactions. For instance, the alkylation of the compound with isobutyl bromide gives 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of 4-Methylthiazole-5-carboxylic acid consists of a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The empirical formula of the compound is C5H5NO2S .


Chemical Reactions Analysis

4-Methylthiazole-5-carboxylic acid can undergo various chemical reactions due to the presence of the thiazole ring. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical and Chemical Properties Analysis

4-Methylthiazole-5-carboxylic acid is a solid compound . It has a molecular weight of 143.16 . The compound is soluble in methanol .

Scientific Research Applications

Experimental and Theoretical Studies

4-Methyl-2-propoxy-1,3-thiazole-5-carboxylic acid and its derivatives have been subjects of comprehensive experimental and theoretical studies, examining their structural, electronic, and spectroscopic characteristics. For instance, detailed structural and electronic studies using density functional theory (DFT) have been conducted on similar compounds to understand their molecular properties, vibrational analyses, and the strength of intermolecular hydrogen bonding. These studies have implications for the development of materials with specific electronic and optical properties, including non-linear optical materials and molecular electronics (Singh et al., 2019).

Synthesis and Biological Activities

The compound and its related derivatives have also been explored for their synthesis techniques and potential biological activities. For example, novel synthesis approaches have been developed for 4,5-disubstituted thiazoles, presenting a promising route for creating compounds with potential antitumor and antifilarial properties (Lingaraju et al., 2012). These synthetic routes may offer new tools for drug discovery, particularly in designing anticancer and antimicrobial agents.

Corrosion Inhibition

Research into the corrosion inhibition properties of related thiazole derivatives for protecting metals in corrosive environments has been carried out. Studies on compounds like 2-amino-4-methyl-thiazole have shown significant potential in corrosion protection for mild steel in acidic solutions, highlighting the application of these compounds in industrial corrosion prevention strategies (Yüce et al., 2014).

Solar Cell Applications

Alternating copolymers based on thiazole derivatives have been developed for use in high-efficiency polymer solar cells. These materials demonstrate the potential of thiazole-based compounds in the field of renewable energy, particularly in enhancing the performance of solar energy harvesting devices (Qin et al., 2009).

Future Directions

The future directions of 4-Methylthiazole-5-carboxylic acid and its derivatives could involve further exploration of their potential uses in organic synthesis and medicinal chemistry . They could also be used in the synthesis of pesticides, insecticides, and other biologically active molecules .

Properties

IUPAC Name

4-methyl-2-propoxy-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-3-4-12-8-9-5(2)6(13-8)7(10)11/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRQAWOHYZGYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=C(S1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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